6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Descripción

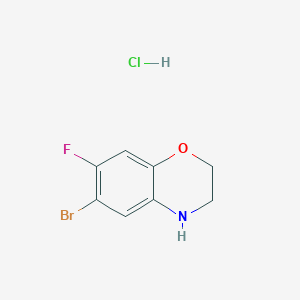

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride (CAS: 1160102-28-2) is a halogenated benzoxazine derivative with the molecular formula C₈H₇BrFNO·HCl and a molecular weight of 268.51 g/mol (including HCl) . It is synthesized as a hydrochloride salt to enhance stability and solubility for research applications. The compound features a bicyclic benzoxazine core with bromo and fluoro substituents at positions 6 and 7, respectively (Figure 1).

Propiedades

IUPAC Name |

6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4,11H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAFHNKPWKGLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2N1)Br)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.

Acylation: The 2-amino-5-bromophenol undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in a solvent such as chloroform.

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 is highly reactive in SNAr due to electron-withdrawing effects from the adjacent fluorine and oxygen atoms. Typical reactions include:

Fluorine at position 7 exhibits lower reactivity due to its strong C–F bond and steric hindrance from the fused ring system.

Ring-Opening and Cyclocondensation

The benzoxazine ring undergoes controlled ring-opening under acidic or basic conditions, enabling fusion with other heterocycles:

-

Acidic hydrolysis (HCl, H₂O, reflux):

Produces 2-aminophenol derivatives, which can re-cyclize with electrophiles (e.g., α-bromo-γ-butyrolactone) to form fused systems like pyrido[2,3-b] oxazines .

Example : -

Cyclocondensation with bifunctional nucleophiles (e.g., hydrazines):

Forms triazolo- or pyrazolo-fused benzoxazines under Vilsmeier-Haack conditions .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions:

| Reaction | Catalyst System | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C | Biaryl derivatives | Drug intermediate synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated compounds | Ligand development |

Example Suzuki Reaction :

Oxidation Reactions

The 3,4-dihydro moiety is susceptible to oxidation:

-

With MnO₂ (CH₂Cl₂, rt):

Forms fully aromatic 2H-1,4-benzoxazine, enhancing conjugation for materials science applications. -

Selective oxidation (CrO₃, acetic acid):

Targets the morpholine-like nitrogen to generate N-oxides.

Functionalization at the Benzoxazine Nitrogen

The secondary amine undergoes alkylation/acylation:

| Reagent | Conditions | Products |

|---|---|---|

| Methyl iodide | NaH, THF, 0°C to rt | N-methylated derivative |

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-acetylated analog |

Note : Steric hindrance from the fused ring limits reactivity with bulky electrophiles .

Key Stability Considerations

-

Dehalogenation or ring degradation occurs above 150°C.

-

Light-sensitive; reactions require amber glassware or low-light conditions .

-

Hydrochloride salt improves solubility in polar solvents (e.g., MeOH, H₂O) but may alter reaction kinetics vs. the free base .

This reactivity profile underscores its utility in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., fluorophores) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine exhibit anticancer properties. These compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that benzoxazine derivatives can target specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes, making it a candidate for developing new antibiotics .

Neuroprotective Effects

Research suggests that benzoxazine derivatives can have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. They may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Materials Science

Polymer Chemistry

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine is utilized in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for aerospace and automotive industries .

Coatings and Adhesives

The compound can be used as a curing agent for epoxy resins, improving the adhesion and durability of coatings. Its unique chemical structure allows for better cross-linking during polymerization processes, resulting in superior performance characteristics in harsh environments .

Analytical Chemistry

Fluorescent Probes

Due to its fluorinated structure, 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine can be developed into fluorescent probes for biological imaging applications. These probes are essential for tracking cellular processes and understanding disease mechanisms at a molecular level .

Chromatographic Applications

The compound serves as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its defined chemical properties allow for accurate calibration and validation of analytical methods used in pharmaceutical quality control .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogenated Benzoxazine Derivatives

Table 1: Comparison of Halogenated Benzoxazines

Key Insights :

Benzoxazine vs. Benzodithiazine Derivatives

Table 2: Core Heterocycle Comparison

Key Insights :

- Oxygen vs. Sulfur : Benzoxazines (oxygen-containing) generally exhibit lower molecular weight and higher polarity than benzodithiazines (sulfur-containing), influencing pharmacokinetics .

- Biological Targets : Benzodithiazines with sulfone groups (e.g., Compound 15) show broader antimicrobial activity, while benzoxazines are prioritized for cardiovascular and cancer therapies .

Functional Group Modifications

Table 3: Impact of Functional Groups

Key Insights :

Actividad Biológica

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical identifiers:

- CAS Number : 1160102-28-2

- Molecular Formula : C₈H₇BrFNO

- Molecular Weight : 232.05 g/mol

- Purity : 96% .

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. In a study analyzing various derivatives, 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine was found to possess notable activity against both bacterial and fungal strains. The minimum inhibitory concentrations (MIC) were determined to be effective at concentrations as low as 10 µg/mL for certain strains .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Candida albicans | 10 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

A notable study reported an IC₅₀ value of approximately 25 µM against MCF-7 breast cancer cells, suggesting moderate potency compared to standard chemotherapeutics .

Anti-inflammatory Properties

6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine has shown potential in reducing inflammation in animal models. In a study involving carrageenan-induced paw edema in rats, treatment with this compound significantly reduced swelling compared to control groups .

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of various benzoxazine derivatives, including our compound of interest. The study involved testing against clinical isolates from patients with infections. Results indicated that the compound effectively inhibited growth in multi-drug resistant strains.

Case Study 2: Cancer Cell Line Studies

A comprehensive analysis was conducted on the effects of 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine on different cancer cell lines. The findings highlighted its ability to induce apoptosis through mitochondrial pathways, demonstrating its potential as a lead compound for further development in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, bromo-fluorinated benzoxazine intermediates (e.g., 4-bromo-5-fluoro-2-methylbenzaldehyde, CAS RN 861928-26-9) can be prepared via electrophilic substitution reactions. Intermediates are characterized using / NMR, FT-IR (KBr pellet method), and high-resolution mass spectrometry (HRMS). Recrystallization from ethanol/water mixtures is common for purification .

Q. How can researchers optimize reaction conditions to improve yields during benzoxazine ring formation?

- Methodological Answer : Reaction optimization includes temperature control (e.g., 80–100°C for cyclization) and catalyst screening (e.g., p-toluenesulfonic acid for acid-mediated ring closure). Solvent choice (e.g., toluene or DMF) and stoichiometric ratios of bromo-fluoro precursors (e.g., 6-bromo-2-fluoro-3-methoxyphenylboronic acid, CAS RN 871126-17-9) are critical. Monitor progress via TLC and adjust reaction times (8–12 hours) based on intermediate stability .

Q. What purification techniques are effective for isolating 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride from byproducts?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) effectively separates the target compound from halogenated byproducts. For hydrochloride salts, ion-exchange chromatography or precipitation with HCl-saturated ether is recommended. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for benzoxazine derivatives as herbicide safeners?

- Methodological Answer : Discrepancies may arise from differences in plant species, herbicide formulations, or application protocols. Use standardized greenhouse trials with control groups (e.g., maize treated with chloroacetanilide herbicides) and measure safener efficacy via enzyme assays (e.g., glutathione-S-transferase activity). Cross-validate results with computational docking studies to assess binding affinity to target enzymes (e.g., cytochrome P450) .

Q. What strategies are employed to analyze the stereochemical outcomes of benzoxazine derivatives during synthesis?

- Methodological Answer : Chiral HPLC or capillary electrophoresis can resolve enantiomers. For absolute configuration determination, single-crystal X-ray diffraction (as demonstrated for structurally similar compounds like 1-(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone) is definitive. Circular dichroism (CD) spectroscopy provides supplementary data .

Q. How do electronic effects of bromo and fluoro substituents influence the reactivity of benzoxazine derivatives in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings with boronic acids (e.g., 6-bromo-2-fluoro-3-methoxyphenylboronic acid). Bromine acts as a leaving group in nucleophilic substitutions. DFT calculations (e.g., Mulliken charge analysis) predict regioselectivity in such reactions .

Q. What methodologies are used to assess environmental degradation pathways of halogenated benzoxazines?

- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ > 290 nm) in aqueous/organic solvent systems. Analyze degradation products via LC-MS/MS and quantify halogen release (e.g., bromide ions via ion chromatography). Soil biodegradation assays with activated sludge can assess microbial breakdown .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.